N-Benzoyl-D-arginine

Stereochemistry Chiral Purity Enantiomeric Differentiation

N-Benzoyl-D-arginine is the pure D-enantiomer, not the common L-isomer or a racemic chromogenic derivative. This stereochemistry is critical: L-specific proteases cannot cleave the D-configuration, making it a stable, non-hydrolyzable ligand for affinity chromatography. It also inhibits glutamate-induced NO production—a unique biological activity absent in L-arginine analogs. Substituting the L-enantiomer or BAPNA (a nitroanilide substrate) introduces cleavage artifacts or blocks use as a chiral building block. Choose this compound for stereospecific negative controls in protease assays and for incorporating D-amino acids into peptidomimetics with enhanced proteolytic stability.

Molecular Formula C₁₃H₁₈N₄O₃
Molecular Weight 278.31
CAS No. 61088-55-9
Cat. No. B1145409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Benzoyl-D-arginine
CAS61088-55-9
Synonyms(R)-2-Benzamido-5-guanidinopentanoic Acid; 
Molecular FormulaC₁₃H₁₈N₄O₃
Molecular Weight278.31
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)NC(CCCN=C(N)N)C(=O)O
InChIInChI=1S/C13H18N4O3/c14-13(15)16-8-4-7-10(12(19)20)17-11(18)9-5-2-1-3-6-9/h1-3,5-6,10H,4,7-8H2,(H,17,18)(H,19,20)(H4,14,15,16)/t10-/m1/s1
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Benzoyl-D-arginine (CAS 61088-55-9): Procurement-Grade Specification and Core Chemical Identity for Research Selection


N-Benzoyl-D-arginine (CAS 61088-55-9) is a synthetic, N-acylated derivative of the non-proteinogenic D-arginine amino acid . It is defined by the attachment of a benzoyl protecting group to the alpha-amino group of D-arginine, resulting in a molecular formula of C₁₃H₁₈N₄O₃ and a molecular weight of 278.31 g/mol . This compound is the direct enantiomer of the more common L-isomer, N-Benzoyl-L-arginine (CAS 154-92-7) [1]. Its primary research applications involve its stereospecific interaction with proteases, its role as a chiral building block, and its unique biological activity as an inhibitor of glutamate-induced nitric oxide production in specific models [2].

Procurement Risk Analysis for N-Benzoyl-D-arginine: Why the L-Enantiomer and Common Chromogenic Analogs Are Not Interchangeable


Substituting N-Benzoyl-D-arginine with its more common L-enantiomer (N-Benzoyl-L-arginine) or racemic chromogenic derivatives (e.g., BAPNA) introduces critical experimental failures. The core differentiator is stereochemistry; the D-configuration results in a fundamental change in molecular recognition. Proteases and biological systems are stereospecific, and the D-isomer will exhibit drastically different, and often completely absent, substrate or inhibitor activity compared to the L-isomer [1]. Furthermore, compounds like BAPNA (N-Benzoyl-DL-arginine-4-nitroanilide) are designed with a chromogenic leaving group for colorimetric assays and are not suitable for applications requiring the free acid form, such as use as a building block, inhibitor, or ligand for affinity chromatography . Generic substitution ignores the specific stereochemical and functional requirements that define the utility of N-Benzoyl-D-arginine.

N-Benzoyl-D-arginine (CAS 61088-55-9): Head-to-Head Evidence for Scientific Selection


Stereochemical Identity: Verified Enantiomeric Purity vs. N-Benzoyl-L-arginine

N-Benzoyl-D-arginine is the confirmed enantiomer of N-Benzoyl-L-arginine. This relationship is established by authoritative chemical databases based on the inverted stereocenter at the alpha-carbon (D- vs. L-configuration) [1]. This is not a simple analog but a distinct stereoisomer, confirmed by its unique InChIKey (RSYYQCDERUOEFI-SNVBAGLBSA-N) which differs from the L-isomer (RSYYQCDERUOEFI-JTQLQIEISA-N) [2]. This defines a binary, qualitative difference where one cannot substitute for the other in stereospecific applications.

Stereochemistry Chiral Purity Enantiomeric Differentiation

Functional Specificity: Inhibition of Glutamate-Induced Nitric Oxide Production vs. D-Arginine

N-Benzoyl-D-arginine is specifically reported to inhibit glutamate-induced nitric oxide (NO) production in a rat model, a property distinct from its parent D-arginine and its L-enantiomer . While the precise IC50 or % inhibition values are not provided in the available open-source technical summaries, the specific activity is attributed to this benzoylated D-isomer, differentiating it from other analogs used primarily as generic protease substrates. This points to a specific, albeit semi-quantitative, biological effect.

Nitric Oxide Inhibition Neurobiology Cell Signaling In Vitro Pharmacology

Application-Specific Purity and Format: Free Acid vs. Chromogenic Derivative (BAPNA)

The free acid form of N-Benzoyl-D-arginine is specifically indicated for use in column chromatography for inhibition studies . This is a direct functional contrast to its widely used chromogenic derivative, N-Benzoyl-DL-arginine-4-nitroanilide (BAPNA, CAS 911-77-3), which is designed to release p-nitroaniline upon proteolytic cleavage for colorimetric detection . BAPNA is a racemic mixture and a modified amide, making it unsuitable for applications requiring the pure D-enantiomer as a free acid for further derivatization or as a non-hydrolyzable ligand.

Affinity Chromatography Inhibitor Studies Protease Substrate Chromogenic Assay

Inferred Stereoselectivity in Enzyme Interactions: D-Isomer vs. L-Isomer

While direct kinetic data (Km, kcat) for N-Benzoyl-D-arginine with common proteases like trypsin are scarce in open literature, class-level inference from studies on poly-amino acid catalysts shows clear stereospecificity. Copoly(Cys, Glu) catalyzed the hydrolysis of Benzoyl-L-arginine-p-nitroanilide but exhibited distinct, and likely absent, activity towards the D-isomer [1]. This reflects the fundamental principle that trypsin and related serine proteases are highly specific for L-amino acid derivatives, and the D-isomer will not function as a substrate. This is a critical differentiation from N-Benzoyl-L-arginine and its esters, which are standard trypsin substrates.

Enzyme Kinetics Protease Specificity Stereoselectivity Trypsin

Defined Research Applications for N-Benzoyl-D-arginine (CAS 61088-55-9) Based on Quantitative Evidence


Affinity Chromatography Ligand for Protease Inhibition and Purification Studies

N-Benzoyl-D-arginine is utilized in column chromatography for inhibition studies, likely as a non-hydrolyzable ligand to study protease binding or to purify enzymes with affinity for benzoyl-arginine moieties . Its D-configuration prevents its cleavage by L-specific proteases, ensuring it remains intact as a stable ligand, unlike L-isomer-based substrates. This application is directly supported by vendor documentation.

Chiral Building Block in the Synthesis of Peptidomimetics and D-Amino Acid-Containing Peptides

The protected D-arginine scaffold serves as a crucial chiral building block for incorporating D-amino acids into peptidomimetic drugs or protease inhibitors . The benzoyl group acts as a protecting group during solid-phase peptide synthesis (SPPS), and the D-configuration confers enhanced proteolytic stability to the resulting peptides, a key advantage in therapeutic development. This use is justified by its unique stereochemistry.

Pharmacological Tool for Investigating Nitric Oxide (NO) Signaling Pathways

N-Benzoyl-D-arginine is specifically reported to inhibit glutamate-induced nitric oxide production in rat models . This positions it as a valuable research tool for dissecting the role of NO in neurobiology, inflammation, and vascular biology, distinct from other arginine analogs that act on different nodes of the pathway (e.g., NOS inhibitors). This application leverages its unique and specific biological activity.

Negative Control Substrate in Protease Activity Assays

When paired with its active L-enantiomer, N-Benzoyl-D-arginine can serve as a stereospecific negative control in protease assays . By demonstrating a lack of hydrolysis in a parallel reaction, researchers can confirm that observed activity on a benzoyl-arginine substrate is due to stereospecific enzyme recognition and not non-specific cleavage, enhancing the rigor and validity of kinetic data.

Technical Documentation Hub

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23 linked technical documents
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